molecular formula C14H12N2O6 B5158963 methyl {4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate CAS No. 6138-21-2

methyl {4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate

Cat. No. B5158963
CAS RN: 6138-21-2
M. Wt: 304.25 g/mol
InChI Key: DRJZANBOOKKVTE-UHFFFAOYSA-N
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Description

Methyl {4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate, commonly known as MTA, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of pyrimidine derivatives and has been studied for its potential applications in various fields of biology and medicine.

Scientific Research Applications

MTA has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. MTA has also been studied for its potential use in gene therapy. It has been shown to enhance the delivery of genes to target cells, making it a promising tool for gene therapy applications.

Mechanism of Action

The mechanism of action of MTA is not fully understood. However, it has been suggested that MTA inhibits the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cell growth and proliferation. MTA has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
MTA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cell growth and proliferation. MTA has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, MTA has been shown to enhance the delivery of genes to target cells, making it a promising tool for gene therapy applications.

Advantages and Limitations for Lab Experiments

MTA has several advantages for use in lab experiments. It is a synthetic compound that can be synthesized in high yields and purity, making it a suitable compound for research purposes. MTA has also been shown to have a range of potential applications in cancer research and gene therapy. However, there are also limitations to the use of MTA in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on different cell types.

Future Directions

There are several future directions for the study of MTA. One potential direction is to further investigate its mechanism of action and its effects on different cell types. Another direction is to explore its potential applications in other fields of biology and medicine, such as immunology and infectious diseases. Additionally, further studies are needed to optimize the synthesis of MTA and to develop new methods for its delivery to target cells.
Conclusion:
MTA is a synthetic compound that has gained significant attention in scientific research. It has been studied for its potential applications in cancer research and gene therapy. MTA has been shown to inhibit the growth of various cancer cell lines, enhance the delivery of genes to target cells, and induce apoptosis in cancer cells. While there are limitations to the use of MTA in lab experiments, its potential applications and future directions make it a promising compound for further study.

Synthesis Methods

MTA can be synthesized by the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting compound is then treated with methyl iodide to obtain MTA. The synthesis of MTA has been optimized to obtain high yields and purity, making it a suitable compound for research purposes.

properties

IUPAC Name

methyl 2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c1-21-11(17)7-22-9-4-2-8(3-5-9)6-10-12(18)15-14(20)16-13(10)19/h2-6H,7H2,1H3,(H2,15,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJZANBOOKKVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367483
Record name ST51012757
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6138-21-2
Record name ST51012757
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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